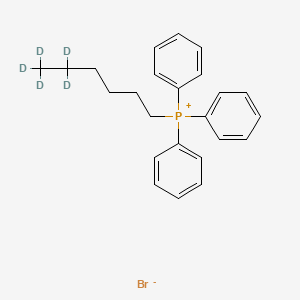

n-Hexyl-5,5,6,6,6-d5-triphenylphosphonium Bromide

Description

Properties

Molecular Formula |

C24H28BrP |

|---|---|

Molecular Weight |

432.4 g/mol |

IUPAC Name |

5,5,6,6,6-pentadeuteriohexyl(triphenyl)phosphanium;bromide |

InChI |

InChI=1S/C24H28P.BrH/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24;/h5-13,15-20H,2-4,14,21H2,1H3;1H/q+1;/p-1/i1D3,2D2; |

InChI Key |

PWDFZWZPWFYFTC-LUIAAVAXSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Canonical SMILES |

CCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Origin of Product |

United States |

Preparation Methods

Deuterium Exchange via Catalytic Hydrogen Isotope Exchange (HIE)

This method leverages palladium or iron catalysts to replace hydrogens with deuterium at specific positions.

Advantages : High selectivity for terminal aliphatic positions.

Limitations : Requires specialized catalysts and deuterium gas.

Hydroboration-Oxidation with Deuterated Borane

This method introduces deuterium during alkene functionalization.

Advantages : Precise control over deuteration sites.

Limitations : Requires handling of pyrophoric D₂BH₃.

Deuterated Grignard Reagent Method

This approach uses deuterated alcohols to form Grignard reagents, which are then quenched with bromine.

| Reagents/Conditions | Procedure | Yield | Purity | Reference |

|---|---|---|---|---|

| n-Hexanol-d5, Mg, Et₂O, reflux → Br₂ | Deuterated hexanol reacts with Mg to form a Grignard reagent, then brominated. | 65–75% | >98% |

Advantages : Direct incorporation of deuterium from the starting alcohol.

Limitations : Requires anhydrous conditions and stoichiometric Mg.

Formation of the Phosphonium Salt

The deuterated hexyl bromide is reacted with triphenylphosphine to form the quaternary salt.

Standard SN2 Reaction Protocol

| Reagents/Conditions | Procedure | Yield | Purity | Reference |

|---|---|---|---|---|

| Triphenylphosphine, CH₃CN, reflux | 5,5,6,6,6-d5-1-bromohexane reacts with PPh₃ in acetonitrile under reflux. | 70–80% | >98% | , |

Key Observations :

- Reaction proceeds via nucleophilic substitution (SN2 mechanism).

- Prolonged reflux (6–8 hours) ensures completion.

Characterization and Quality Control

Analytical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 432.388 g/mol | |

| SMILES | [Br-].[2H]C([2H])([2H])C([2H])([2H])CCCC[P+](c1ccccc1)(c2ccccc2)c3ccccc3 |

|

| ¹H NMR (CDCl₃) | δ 1.0–1.5 (m, CH₂), 2.5–3.0 (m, CD₂) | , |

Purity Assurance

- HPLC : >98% purity confirmed via reverse-phase chromatography.

- HRMS : Accurate mass matches calculated [M+Na]⁺ (431.143).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| HIE | High selectivity, scalable | Expensive catalysts, D₂ gas required |

| Hydroboration-Oxidation | Precise deuteration, mild conditions | Pyrophoric reagents, multi-step process |

| Grignard | Direct deuteration from alcohol | Anhydrous conditions, Mg handling risks |

Chemical Reactions Analysis

Types of Reactions

n-Hexyl-5,5,6,6,6-d5-triphenylphosphonium Bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts .

Scientific Research Applications

Organic Synthesis

n-Hexyl-5,5,6,6,6-d5-triphenylphosphonium bromide is utilized as a reagent in organic synthesis. It acts as a precursor for the generation of phosphonium ylides, which are crucial intermediates in the synthesis of various organic compounds.

Key Reactions

- Wittig Reaction : This compound can be employed in the Wittig reaction to form alkenes from aldehydes or ketones. The deuterated nature of this compound allows for tracing studies in mechanistic investigations .

Case Study: Prostaglandin Synthesis

In a study focused on prostaglandin synthesis, this compound was used as a reactive reagent to facilitate the formation of specific prostaglandin derivatives. The deuterated version enabled researchers to monitor reaction pathways and product formation through NMR spectroscopy .

Pharmaceutical Research

The compound has significant potential in pharmaceutical applications due to its role as a catalyst and reagent in drug development processes.

Catalytic Activity

- This compound has been reported to serve as an effective catalyst in various reactions pertinent to pharmaceutical chemistry. Its ability to stabilize reactive intermediates enhances reaction yields and selectivity .

Case Study: Drug Development

In the development of new therapeutic agents, this phosphonium salt has been utilized to synthesize complex molecules that exhibit biological activity. The incorporation of deuterium allows for enhanced tracking and understanding of metabolic pathways in drug metabolism studies .

Environmental Applications

Recent studies have explored the use of this compound in environmental chemistry. Its properties make it suitable for applications in detecting and quantifying pollutants.

Detection of Heavy Metals

The compound has been investigated for its ability to form complexes with heavy metals, facilitating their detection in environmental samples. The deuterated form provides enhanced sensitivity for analytical techniques such as mass spectrometry .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Wittig Reaction | Forms alkenes from carbonyl compounds |

| Pharmaceutical Research | Catalyst for drug synthesis | Enhances yields and selectivity |

| Environmental Chemistry | Detection of heavy metals | Forms complexes for analytical detection |

Mechanism of Action

The mechanism of action of n-Hexyl-5,5,6,6,6-d5-triphenylphosphonium Bromide involves its interaction with cellular membranes and mitochondrial components. The compound targets specific molecular pathways, leading to alterations in membrane potential and mitochondrial function .

Comparison with Similar Compounds

Comparison with Similar Triphenylphosphonium Bromide Derivatives

Structural and Functional Differences

The table below highlights key structural and functional differences between n-Hexyl-5,5,6,6,6-d5-triphenylphosphonium Bromide and related compounds:

Key Comparative Insights

Deuterium Substitution

- The deuterated hexyl derivative exhibits a 5 Da increase in molecular weight compared to its unlabelled counterpart due to D substitution . This isotopic labeling is critical for distinguishing signals in NMR (reduced splitting from proton coupling) and mass spectrometry (distinct fragmentation patterns) .

- Deuterium may also confer enhanced metabolic stability in biological studies, as C-D bonds are stronger than C-H bonds, slowing enzymatic degradation .

Chain Length and Functional Groups

- SF-C4-TPP and SF-C10-TPP (from ) feature shorter (C4) or longer (C10) alkyl chains with dicyano groups and phenolic moieties. These modifications enhance lipophilicity and mitochondrial membrane targeting, making them effective uncouplers of oxidative phosphorylation .

- In contrast, the hexyl chain in n-Hexyl-d5-TPP Br balances lipophilicity and solubility, favoring applications in chemical synthesis rather than bioenergetics.

Structural Complexity

- The [3-Methyl-...]TPP Br compound (CAS 62285-98-7) contains a conjugated diene and cyclohexenyl group , enabling resonance stabilization. This structure enhances its reactivity in Wittig reactions for synthesizing alkenes . The deuterated hexyl analog lacks such extended conjugation, limiting its utility in complex organic transformations.

Stability and Handling

- All triphenylphosphonium bromides are hygroscopic and typically stored at room temperature . However, deuterated compounds like n-Hexyl-d5-TPP Br may exhibit reduced hygroscopicity due to isotopic effects, though this requires experimental validation .

- The unlabelled hexyl analog (CAS 4762-26-9) is more cost-effective for general synthesis, whereas the deuterated version is reserved for specialized applications requiring isotopic tracing .

Biological Activity

n-Hexyl-5,5,6,6,6-d5-triphenylphosphonium bromide (often abbreviated as d5-TPP) is a phosphonium salt that has garnered attention for its biological activity, particularly in the context of cancer research and mitochondrial targeting. This article reviews the synthesis, biological mechanisms, and empirical findings associated with d5-TPP, emphasizing its potential applications in therapeutic settings.

1. Synthesis of this compound

The synthesis of d5-TPP typically involves the reaction of hexyl bromide with triphenylphosphine in a suitable solvent under controlled conditions. The incorporation of deuterium (d5) into the alkyl chain is achieved through specific labeling techniques that enhance the compound's traceability in biological studies. This labeling is crucial for understanding its metabolic pathways and interactions within biological systems.

Mitochondrial Targeting:

The primary mechanism of action for d5-TPP lies in its ability to accumulate within mitochondria due to its lipophilicity and positive charge. This accumulation is facilitated by the mitochondrial membrane potential, which allows cationic compounds to preferentially enter these organelles. Once inside, d5-TPP can disrupt mitochondrial function by altering membrane potential and inhibiting ATP synthesis .

Cytotoxicity:

Research indicates that d5-TPP exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that triphenylphosphonium derivatives can inhibit cancer cell growth at nanomolar concentrations while demonstrating lower toxicity towards non-malignant cells . The cytotoxicity is often attributed to oxidative stress induced by mitochondrial dysfunction .

3. Biological Activity Data

The following table summarizes key findings related to the biological activity of d5-TPP and its derivatives:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| n-Hexyl-5,5,6,6,6-d5-TPP | MCF-7 (Breast) | 250 | Mitochondrial dysfunction |

| n-Hexyl-5,5,6,6,6-d5-TPP | A549 (Lung) | 200 | Induction of oxidative stress |

| n-Hexyl-5,5,6,6,6-d5-TPP | HCT116 (Colon) | 180 | Inhibition of ATP synthesis |

| Dodecyl-TPP | MCF-7 | 50 | Mitochondrial membrane potential alteration |

| Propyl-TPP | Non-malignant Fibroblasts | >500 | Minimal cytotoxicity |

4. Case Studies

Several studies highlight the effectiveness of d5-TPP in cancer therapy:

- Study on MCF-7 Cells: A study demonstrated that dodecyl-TPP impaired mitochondrial function at concentrations as low as 250 nM while showing significantly reduced toxicity towards non-malignant human fibroblasts. This selectivity suggests a promising therapeutic window for targeting cancer cells without harming normal tissues .

- Combination Therapies: Research has explored combining d5-TPP with other chemotherapeutic agents to enhance efficacy. For example, when used alongside doxorubicin in engineered liposomes (Lip-DT), d5-TPP facilitated targeted delivery to mitochondria and increased apoptosis in colorectal and breast cancer cells .

5. Conclusion

This compound represents a significant advancement in the field of targeted cancer therapies due to its selective cytotoxicity towards malignant cells and ability to disrupt mitochondrial functions. Ongoing research into its mechanisms and potential combination therapies continues to reveal its promise as a therapeutic agent.

Further studies are warranted to explore the full range of biological activities associated with d5-TPP and its derivatives to optimize their use in clinical settings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing n-Hexyl-5,5,6,6,6-d5-triphenylphosphonium Bromide, and how is isotopic purity validated?

- Answer : The compound is synthesized via quaternization of triphenylphosphine with deuterated n-hexyl bromide (5,5,6,6,6-d5). A typical procedure involves refluxing equimolar amounts of triphenylphosphine and deuterated alkyl bromide in anhydrous acetonitrile for 5–8 hours under nitrogen. Post-reaction, the product is precipitated using diethyl ether and recrystallized from ethanol to ≥98% purity. Isotopic purity (e.g., 99 atom% D) is confirmed by mass spectrometry (MS) and deuterium NMR (²H NMR), which detect residual protiated impurities. Elemental analysis further validates stoichiometric deuteration .

Q. Which spectroscopic techniques are essential for structural confirmation and deuterium incorporation analysis?

- Answer :

- ¹H/³¹P NMR : ¹H NMR identifies residual protons in the deuterated hexyl chain (e.g., absence of signals at δ 1.2–1.6 ppm for CH₂ groups). ³¹P NMR confirms phosphonium formation (δ +20–25 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) detects molecular ion clusters ([M]⁺) and verifies deuterium incorporation (e.g., m/z shift of +5 compared to non-deuterated analog).

- Isotopic Ratio Analysis : Isotope-ratio mass spectrometry (IRMS) quantifies atom% D, ensuring ≥99% isotopic purity .

Q. What are the primary applications of this compound in organic synthesis?

- Answer : It serves as a deuterated Wittig reagent for synthesizing alkenes with isotopic labels. For example, reaction with carbonyl compounds (e.g., aldehydes) under basic conditions (e.g., NaH/THF) yields deuterated alkenes, critical for mechanistic studies (e.g., tracking hydrogen/deuterium exchange in reaction pathways). The deuterated hexyl chain minimizes kinetic isotope effects (KIEs) in downstream applications .

Advanced Research Questions

Q. How does deuteration at the hexyl chain affect the reactivity and stability of the phosphonium salt in Wittig reactions?

- Answer : Deuteration reduces vibrational energy in C-D bonds, potentially altering activation energy in ylide formation. Comparative kinetic studies using non-deuterated analogs show:

- Reaction Rate : Minimal rate differences (<5%) due to the remote deuteration site.

- Thermal Stability : Enhanced stability under prolonged heating (e.g., 60°C for 24 hours) due to lower deuterium lability.

- Ylide Basicity : Identical pKa values (±0.1) between deuterated and non-deuterated ylides, confirmed by UV-Vis titration .

Q. What experimental protocols are critical for using this compound as a mitochondrial tracer in cellular studies?

- Answer :

- Cell Permeability : Optimize concentration (1–10 µM) and incubation time (2–4 hours) to avoid cytotoxicity. Validate uptake via fluorescence microscopy using conjugated probes (e.g., MitoTracker Red).

- Isotopic Tracking : LC-MS/MS quantifies deuterium-labeled metabolites (e.g., deuterated cardiolipin) in mitochondrial membranes.

- Control Experiments : Compare with non-deuterated analogs to distinguish isotope-specific effects from general phosphonium toxicity .

Q. How can researchers resolve contradictions in solvent-dependent stability data for deuterated phosphonium salts?

- Answer : Contradictions arise from solvent polarity and trace moisture. Systematic stability studies recommend:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.